
(1R)-1-tert-Butyl-3-ethoxy-3,4-dihydro-1H-2-benzopyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-tert-Butyl-3-ethoxy-3,4-dihydro-1H-2-benzopyran is a chemical compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a unique structure that includes a tert-butyl group and an ethoxy group, which can influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-tert-Butyl-3-ethoxy-3,4-dihydro-1H-2-benzopyran typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where a benzene ring is alkylated with a tert-butyl group in the presence of a Lewis acid catalyst such as aluminum chloride. The ethoxy group can be introduced through an etherification reaction using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated synthesis systems can be employed to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-tert-Butyl-3-ethoxy-3,4-dihydro-1H-2-benzopyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various ethers or other substituted benzopyrans.
Aplicaciones Científicas De Investigación
(1R)-1-tert-Butyl-3-ethoxy-3,4-dihydro-1H-2-benzopyran has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (1R)-1-tert-Butyl-3-ethoxy-3,4-dihydro-1H-2-benzopyran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structure.
Comparación Con Compuestos Similares
Similar Compounds
(1R)-1-tert-Butyl-3-methoxy-3,4-dihydro-1H-2-benzopyran: Similar structure but with a methoxy group instead of an ethoxy group.
(1R)-1-tert-Butyl-3-hydroxy-3,4-dihydro-1H-2-benzopyran: Contains a hydroxy group instead of an ethoxy group.
(1R)-1-tert-Butyl-3-chloro-3,4-dihydro-1H-2-benzopyran: Features a chloro group in place of the ethoxy group.
Uniqueness
The presence of the ethoxy group in (1R)-1-tert-Butyl-3-ethoxy-3,4-dihydro-1H-2-benzopyran imparts unique chemical properties, such as increased lipophilicity and potential for hydrogen bonding. These characteristics can influence the compound’s reactivity and interactions with biological targets, making it distinct from its analogs with different substituents.
Propiedades
Número CAS |
920975-99-1 |
|---|---|
Fórmula molecular |
C15H22O2 |
Peso molecular |
234.33 g/mol |
Nombre IUPAC |
(1R)-1-tert-butyl-3-ethoxy-3,4-dihydro-1H-isochromene |
InChI |
InChI=1S/C15H22O2/c1-5-16-13-10-11-8-6-7-9-12(11)14(17-13)15(2,3)4/h6-9,13-14H,5,10H2,1-4H3/t13?,14-/m0/s1 |
Clave InChI |
MMVTVXPEIFYTGS-KZUDCZAMSA-N |
SMILES isomérico |
CCOC1CC2=CC=CC=C2[C@H](O1)C(C)(C)C |
SMILES canónico |
CCOC1CC2=CC=CC=C2C(O1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-4-methyl-N-{2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B14173535.png)
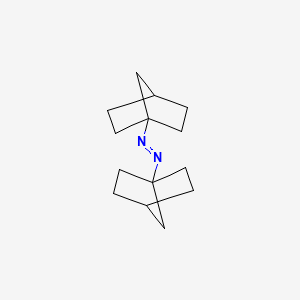
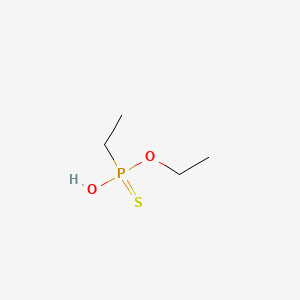

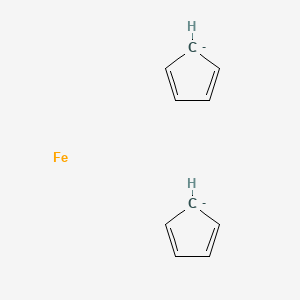
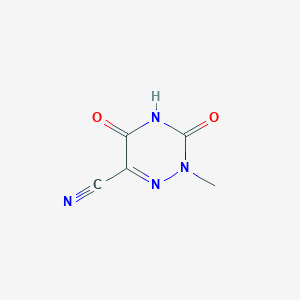
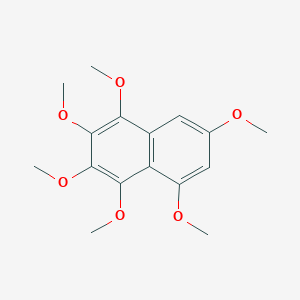
![2-[2,2-Bis(4-methylphenyl)ethenyl]-1-methyl-3-phenyl-1H-indene](/img/structure/B14173592.png)
![N-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-4-(4-{2-[(naphthalen-1-yl)oxy]ethyl}piperazin-1-yl)-4-oxobutanamide](/img/structure/B14173595.png)

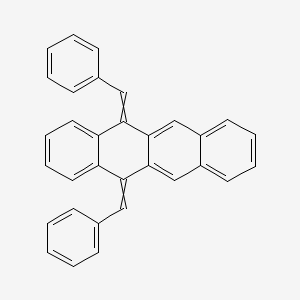
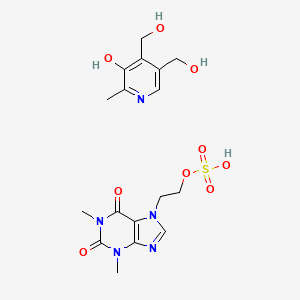
![Methanone, [(1,2-dimethyl-1,2-ethanediyl)di-3,1-phenylene]bis[phenyl-](/img/structure/B14173613.png)
